1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-one
CAS No.: 886510-06-1
Cat. No.: VC11641207
Molecular Formula: C8H3Cl2F3O
Molecular Weight: 243.01 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886510-06-1 |
|---|---|
| Molecular Formula | C8H3Cl2F3O |
| Molecular Weight | 243.01 g/mol |
| IUPAC Name | 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethanone |
| Standard InChI | InChI=1S/C8H3Cl2F3O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3H |
| Standard InChI Key | NBWLMZGWPRUUHL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(=O)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Key Identifiers
The compound has the molecular formula C₈H₃Cl₂F₃O and a molar mass of 243.01 g/mol. Its IUPAC name, 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethanone, reflects the substitution pattern on the benzene ring and the trifluoromethyl ketone group. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 886510-06-1 |
| InChI | InChI=1S/C₈H₃Cl₂F₃O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3H |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(=O)C(F)(F)F)Cl |
| PubChem CID | 26596484 |
The dichlorophenyl group at the 2,6-positions confers steric hindrance and electronic effects, while the trifluoroethanone moiety enhances electrophilicity and metabolic stability.
Spectroscopic and Crystallographic Data
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the aromatic protons and the carbonyl carbon. The ¹H-NMR spectrum shows a singlet for the two equivalent chlorine atoms at δ 7.4–7.6 ppm, while the ¹³C-NMR spectrum exhibits a carbonyl carbon resonance at δ 190–195 ppm . X-ray crystallography of analogous compounds, such as 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone, confirms a planar aromatic ring and a tetrahedral geometry around the ketone carbon .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common route involves Friedel-Crafts acylation of 1,3-dichlorobenzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds via electrophilic substitution, yielding the target compound after purification by column chromatography. Alternative methods include:
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Cu(I)-catalyzed cycloaddition: Utilizing (2-azido-1,3-dichloro-5-trifluoromethyl)benzene and terminal alkynes to form triazole derivatives, though this approach is more relevant to structurally related compounds .
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Nucleophilic aromatic substitution: Reacting 2,6-dichlorophenylmagnesium bromide with trifluoroacetyl chloride in anhydrous tetrahydrofuran (THF) .
Industrial Manufacturing
Large-scale production optimizes yield and purity through distillation and crystallization. Reaction conditions (temperature, solvent, catalyst loading) are fine-tuned to minimize byproducts such as polychlorinated biphenyls (PCBs). Industrial batches typically achieve a purity of ≥95%, as verified by high-performance liquid chromatography (HPLC).
Physicochemical and Biochemical Properties
Physical Properties
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Melting Point: 98–102°C (lit.)
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Solubility: Sparingly soluble in water (0.2 mg/mL at 25°C); highly soluble in organic solvents (e.g., ethanol, dichloromethane).
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Stability: Stable under ambient conditions but susceptible to hydrolysis in alkaline media due to the electron-withdrawing trifluoromethyl group.
Chemical Reactivity
The compound participates in reactions typical of aryl ketones:
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Reduction: Sodium borohydride reduces the ketone to 1-(2,6-dichlorophenyl)-2,2,2-trifluoroethanol.
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Nucleophilic substitution: The chlorine atoms undergo displacement with amines or alkoxides under SNAr conditions .
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Enzyme inhibition: Acts as a competitive inhibitor of cyclooxygenase (COX-2) by binding to the active site, reducing prostaglandin synthesis.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For example, coupling with sulfonamide groups yields derivatives with enhanced COX-2 selectivity.
Agrochemical Development
Incorporation into herbicidal agents exploits its halogenated aromatic structure, which disrupts plant cell membrane integrity. Field trials demonstrate efficacy against broadleaf weeds at concentrations ≤50 ppm.
Material Science
As a monomer in fluoropolymer synthesis, it imparts thermal stability and chemical resistance. Copolymers with tetrafluoroethylene exhibit glass transition temperatures (Tg) exceeding 150°C .
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